

An In-depth Technical Guide to 1-Acetyl-5-bromo-7-nitroindoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Acetyl-5-bromo-7-nitroindoline

Cat. No.: B556862

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This technical guide provides a comprehensive overview of **1-Acetyl-5-bromo-7-nitroindoline**, a specialized chemical compound of interest to researchers in organic chemistry, pharmacology, and drug development. This document details its discovery and history, physicochemical properties, synthesis, and key applications, with a focus on its role as a photocleavable protecting group.

Introduction and History

1-Acetyl-5-bromo-7-nitroindoline, with the IUPAC name 1-(5-bromo-7-nitro-2,3-dihydroindol-1-yl)ethanone, is a heterocyclic compound belonging to the nitroindoline family. While a precise date for its initial discovery is not readily available in the public domain, its significance has grown with the advancement of photochemistry in organic synthesis and chemical biology.

The development of N-acyl-7-nitroindolines, the class of compounds to which **1-Acetyl-5-bromo-7-nitroindoline** belongs, has been driven by the need for efficient photocleavable protecting groups, often referred to as "caged" compounds.^{[1][2]} These molecules allow for the light-induced release of biologically active substances, providing researchers with spatiotemporal control over cellular processes.^[1] The synthesis of N-acyl-7-nitroindolines can be complex, often requiring multiple steps and challenging acylation conditions due to the electron-withdrawing effects of the nitro group.^{[1][3]}

The presence of a bromine atom at the 5-position and a nitro group at the 7-position of the indoline core are critical for modulating the compound's photochemical and electronic

properties. The acetyl group at the 1-position is the key to its function as a photolabile protecting group for various molecules.

Physicochemical Properties

1-Acetyl-5-bromo-7-nitroindoline is a solid at room temperature with a molecular formula of $C_{10}H_9BrN_2O_3$.^[4] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	285.10 g/mol	[4]
CAS Number	62368-07-4	[4]
Appearance	Solid	[5]
Melting Point	196-198 °C	[5]
Storage Temperature	2-8°C	[5]
SMILES	<chem>CC(=O)N1CCC2=C1C(=CC(=C2)Br)--INVALID-LINK--[O-]</chem>	[6]
InChI	1S/C10H9BrN2O3/c1-6(14)12-3-2-7-4-8(11)5-9(10(7)12)13(15)16/h4-5H,2-3H2,1H3	[6]

Synthesis

A definitive, step-by-step synthesis protocol for **1-Acetyl-5-bromo-7-nitroindoline** is not explicitly detailed in a single publication. However, a plausible synthetic route can be constructed based on general methods for the synthesis of related bromoindoles and the acylation of nitroindolines. The synthesis generally involves the formation of the 5-bromo-7-nitroindoline core followed by N-acetylation.

Illustrative Synthetic Pathway

A potential synthetic workflow is outlined below. This is a generalized representation and specific reaction conditions would require optimization.



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Caption: Generalized synthetic workflow for **1-Acetyl-5-bromo-7-nitroindoline**.

Experimental Protocols

The following are generalized experimental protocols for key steps in the synthesis, adapted from procedures for similar compounds.[7]

Step 1: Synthesis of N-Acetylindoline

- To a solution of indoline (1 equivalent) in a suitable solvent such as 1,2-dichloroethane, add anhydrous potassium carbonate (1.5 equivalents).
- Cool the mixture to 0°C in an ice bath.
- Slowly add acetyl chloride (1.2 equivalents) to the cooled mixture while stirring.
- Allow the reaction to proceed at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetylindoline.

Step 2: Synthesis of N-Acetyl-5-bromoindoline

- Dissolve N-acetylindoline (1 equivalent) in 1,2-dichloroethane.
- Cool the solution to 0-5°C.
- Slowly add bromine (1.2 equivalents) to the reaction mixture.

- After the addition is complete, allow the reaction to stir at the same temperature until TLC analysis indicates the consumption of the starting material.
- Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude N-acetyl-5-bromoindoline, which may be purified by recrystallization or column chromatography.

Step 3: Synthesis of **1-Acetyl-5-bromo-7-nitroindoline**

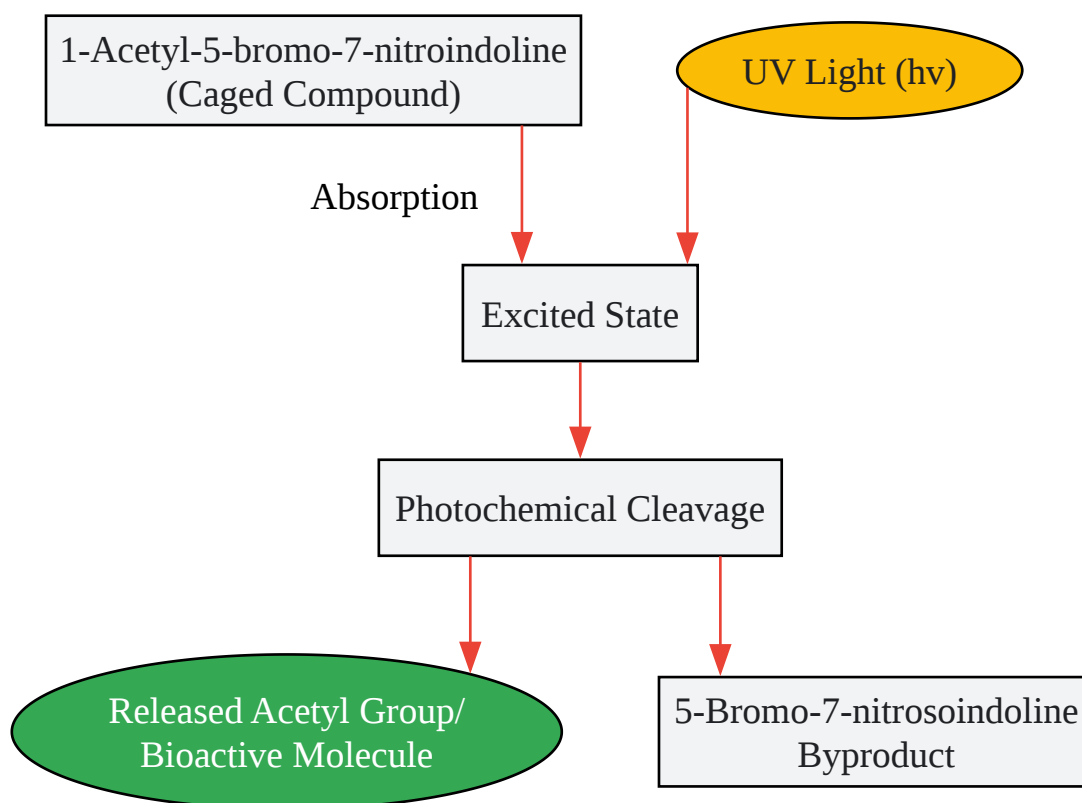
- To a solution of N-acetyl-5-bromoindoline (1 equivalent) in a suitable solvent, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature.
- The reaction is typically exothermic and requires careful temperature management.
- Monitor the reaction by TLC.
- Upon completion, carefully pour the reaction mixture onto ice and extract the product with an appropriate organic solvent.
- Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain **1-Acetyl-5-bromo-7-nitroindoline**.

Applications in Research

The primary application of **1-Acetyl-5-bromo-7-nitroindoline** is in the field of photochemistry as a "caged" compound or photocleavable protecting group.^{[1][2]}

Photocleavable Protecting Group

The N-acyl bond in 7-nitroindolines can be cleaved upon irradiation with UV light, typically around 350 nm.^{[3][8]} This property allows for the controlled release of a molecule that has been "caged" by the 1-acetyl-5-bromo-7-nitroindolyl group.



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Caption: Photorelease mechanism of a caged compound using **1-Acetyl-5-bromo-7-nitroindoline**.

This technology is particularly valuable in biological research for the following applications:

- **Controlled Release of Neurotransmitters:** Caged versions of neurotransmitters like glutamate can be used to study synaptic function with high spatial and temporal resolution.^[9]
- **Enzyme Activation/Deactivation:** Attaching the photocleavable group to a key residue of an enzyme can render it inactive. Light-induced removal of the group can then activate the enzyme at a specific time and location.
- **Drug Delivery:** This technology holds potential for targeted drug delivery, where a drug is released from its caged form only at the desired site of action upon light exposure.

Potential as an Acetyl-CoA Carboxylase (ACC) Inhibitor

While direct evidence for the activity of **1-Acetyl-5-bromo-7-nitroindoline** as an ACC inhibitor is not established, related indoline-based compounds have been investigated for this purpose. [10] ACCs are crucial enzymes in fatty acid metabolism and are considered targets for the treatment of metabolic diseases and cancer.[11][12] The indoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are being explored for a wide range of therapeutic applications. Further research is needed to determine if **1-Acetyl-5-bromo-7-nitroindoline** or its derivatives possess inhibitory activity against ACC.

Conclusion

1-Acetyl-5-bromo-7-nitroindoline is a valuable research tool, primarily utilized for its photocleavable properties. Its synthesis, while challenging, provides access to a versatile platform for caging a wide range of molecules. The ability to control the release of bioactive compounds with light offers significant advantages in various fields, from fundamental biological studies to the development of novel therapeutic strategies. Further exploration of its biological activities, including its potential as an enzyme inhibitor, may unveil new applications for this intriguing molecule. Researchers, scientists, and drug development professionals can leverage the information in this guide to further their understanding and utilization of **1-Acetyl-5-bromo-7-nitroindoline**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Acetyl-5-bromo-7-nitroindoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556862#discovery-and-history-of-1-acetyl-5-bromo-7-nitroindoline]

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